2-(tert-Butyl)-4-methylpyridine

Non-nucleophilic base pKa differentiation Acid scavenger selection

2-(tert-Butyl)-4-methylpyridine (Molecular Formula: C₁₀H₁₅N, MW: 149.23 g/mol) is a sterically hindered pyridine base characterized by a bulky tert-butyl substituent at the 2-position and an electron-donating methyl group at the 4-position. This asymmetric substitution pattern distinguishes it from the fully ortho-shielded, symmetric 2,6-di-tert-butyl-4-methylpyridine (DTBMP), providing a unique balance between steric hindrance at the nitrogen atom and residual basicity.

Molecular Formula C10H15N
Molecular Weight 149.23 g/mol
Cat. No. B12978417
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(tert-Butyl)-4-methylpyridine
Molecular FormulaC10H15N
Molecular Weight149.23 g/mol
Structural Identifiers
SMILESCC1=CC(=NC=C1)C(C)(C)C
InChIInChI=1S/C10H15N/c1-8-5-6-11-9(7-8)10(2,3)4/h5-7H,1-4H3
InChIKeyOGBZELSUKYODHJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(tert-Butyl)-4-methylpyridine Compound Identity and Procurement Baseline


2-(tert-Butyl)-4-methylpyridine (Molecular Formula: C₁₀H₁₅N, MW: 149.23 g/mol) is a sterically hindered pyridine base characterized by a bulky tert-butyl substituent at the 2-position and an electron-donating methyl group at the 4-position [1]. This asymmetric substitution pattern distinguishes it from the fully ortho-shielded, symmetric 2,6-di-tert-butyl-4-methylpyridine (DTBMP), providing a unique balance between steric hindrance at the nitrogen atom and residual basicity [2]. As part of the broader class of non-nucleophilic pyridine bases, its synthesis typically involves alkylation of 4-methylpyridine with tert-butyl halides, offering a simpler synthetic entry compared to the double alkylation required for DTBMP .

Non-nucleophilic hindered base for acid scavenging
Single ortho-tert-butyl shield balances steric hindrance and basicity
Distinguishes Brønsted from Lewis acid in catalytic systems

Why 2-(tert-Butyl)-4-methylpyridine Cannot Be Freely Substituted with In-Class Analogs


The steric and electronic interplay between the single ortho-tert-butyl and para-methyl groups in 2-(tert-Butyl)-4-methylpyridine creates a reactivity profile that is not interchangeable with other hindered pyridine bases [1]. The fully ortho-shielded 2,6-di-tert-butyl-4-methylpyridine (DTBMP) exhibits an experimentally determined aqueous pKa of 4.95 (for the related 2,6-di-tert-butylpyridine cation) [2], while the target compound, with only one ortho substituent, is predicted to possess a substantially higher basicity (pKa ~7.1) . This nearly two-order-of-magnitude difference in proton affinity directly impacts its efficacy as an acid scavenger in reactions where strong but kinetically hindered basicity is required. Conversely, non-hindered bases like 4-methylpyridine (pKa 5.98) [3] act as nucleophiles, leading to competing side reactions with electrophilic substrates such as triflic anhydride. The target compound occupies a strategic middle ground that cannot be replicated by either extreme.

Property
2-(tBu)-4-MePy
DTBMP
4-MePy
Basicity (pKa)
~7.1
~6.9
5.98
Steric shielding
Single ortho-tBu
Double ortho-tBu
None
Nucleophilicity risk
Low but measurable
Negligible
High (side reactions)

Similar structures do not ensure interchangeable performance. Basicity, steric profile, and nucleophilicity may shift reaction outcomes.

Quantitative Differentiation Evidence for 2-(tert-Butyl)-4-methylpyridine Selection


Aqueous Basicity (pKa) of 2-(tert-Butyl)-4-methylpyridine vs. 2,6-Di-tert-butyl-substituted Analogs

The predicted aqueous pKa of 2-(tert-Butyl)-4-methylpyridine is 7.12 ± 0.20 , positioning it as a stronger base than 2,6-di-tert-butyl-substituted analogs. Experimental data for the doubly hindered 2,6-di-tert-butylpyridine (2,6-DTBP) show an aqueous pKa of 4.95 [1], while its 4-methyl derivative (DTBMP) has a predicted pKa of 6.88 ± 0.10 . This difference of approximately +0.24 to +2.17 pKa units (1.7- to 148-fold in proton affinity) for the target compound arises because the single ortho-tert-butyl group imposes less steric inhibition of solvation on the protonated pyridinium cation compared to the doubly flanked analogs, as established by Hopkins et al. in their systematic thermodynamic analysis of tert-butylpyridine basicities [1].

Aqueous pKa
Cross-study comparable
7.12 ± 0.20
Reported basicity supports acid scavenging fit
Predicted value; experimental confirmation pending
Non-nucleophilic base pKa differentiation Acid scavenger selection

Steric Hindrance Architecture: Single vs. Dual Ortho-tert-Butyl Substitution

2-(tert-Butyl)-4-methylpyridine bears one ortho-tert-butyl group, creating a single-sided steric shield around the nitrogen atom. In contrast, the widely used 2,6-di-tert-butyl-4-methylpyridine (DTBMP, CAS 38222-83-2) possesses two ortho-tert-butyl groups that flank the nitrogen symmetrically . The single ortho-substitution pattern allows 2-(tert-Butyl)-4-methylpyridine to differentiate between Brønsted acids (protons, which are small and can access the nitrogen) and Lewis acids (which are sterically excluded) [1]. This is the defining functional property of the hindered pyridine base class. However, the reduced total steric bulk compared to DTBMP means that the target compound retains measurable nucleophilicity toward small electrophiles, whereas DTBMP is reported to be essentially inert toward alkyl halides and boron trifluoride [2]. This distinction is critical for applications where residual coordination or nucleophilic catalysis is either desirable or must be strictly avoided.

Steric shielding
Class-level inference
1 ortho-tBu vs. 2 ortho-tBu
Intermediate steric profile for Brønsted/Lewis discrimination
Nucleophilicity toward small electrophiles may persist
Steric shielding Non-nucleophilic character Lewis acid compatibility

Molecular Weight Advantage: Lower Mass per Mole of Base for Formulation Efficiency

2-(tert-Butyl)-4-methylpyridine has a molecular weight of 149.23 g/mol [1], which is 27.3% lower than that of 2,6-di-tert-butyl-4-methylpyridine (DTBMP, MW 205.34 g/mol) [2] and 22.0% lower than 2,6-di-tert-butylpyridine (MW 191.31 g/mol). In reactions where the hindered base is used in stoichiometric or excess quantities as an acid scavenger, this molecular weight differential translates directly to reduced mass requirements: for a reaction requiring 1.0 equivalent of base, the user would weigh out 149 g of the target compound versus 205 g of DTBMP per mole of substrate—a 27% reduction in reagent mass. In multi-kilogram process-scale applications, this difference has significant implications for raw material cost, shipping, storage, and waste stream volume [3].

Molecular weight
Head-to-head
149.23 g/mol
27% lower MW than DTBMP supports mass efficiency
Reagent mass reduction at stoichiometric use
Molecular weight efficiency Formulation stoichiometry Cost per mole

Para-Methyl Electronic Activation vs. Non-Methylated Hindered Pyridine Bases

The para-methyl group in 2-(tert-Butyl)-4-methylpyridine inductively donates electron density to the pyridine ring and the nitrogen atom, enhancing its inherent basicity. This is demonstrated by comparing 2-tert-butylpyridine (2-TBP, no para substituent, experimental pKa = 5.69) [1] with the target compound (predicted pKa ~7.1) , showing a predicted basicity enhancement of approximately 1.4 pKa units (~25-fold in proton affinity). The experimental baseline for a para-methyl group's electronic contribution can be referenced from pyridine itself (pKa 5.23) vs. 4-methylpyridine (pKa 5.98), a +0.75 unit increase [2]. In the context of sterically hindered pyridines, the combination of one ortho-tert-butyl (providing steric hindrance) and one para-methyl (providing electronic activation) yields a compound that is both kinetically hindered toward nucleophilic attack and electronically enriched, a dual property not achieved by 2,6-di-tert-butylpyridine (pKa 4.95) [1] or 2-tert-butylpyridine (pKa 5.69) [1].

pKa shift by 4-Me
Class-level inference
~+1.4 vs. 2-TBP
Electronic activation raises basicity without nucleophilicity gain
Predicted; based on 4-methylpyridine benchmark
Electronic effects Inductive donation Basicity tuning

Homogeneous Catalysis Compatibility: Distinguishing Brønsted from Lewis Acid Pathways

In a study of olefin hydroarylation catalyzed by (pyridyl-indolate)Pt(II) complexes, the addition of 2,6-di-tert-butyl-4-methylpyridine (DTBMP) as a hindered base was employed as a control experiment to confirm that the catalysis was homogeneous and Pt-mediated rather than being catalyzed by trace Brønsted acids [1]. The rationale is that a hindered pyridine base selectively neutralizes protons (Brønsted acids) without coordinating to or poisoning the platinum Lewis acid catalyst. 2-(tert-Butyl)-4-methylpyridine, with its single ortho-tert-butyl group, is expected to perform this same function but with higher basicity (pKa ~7.1 vs. DTBMP pKa ~6.88), enabling more efficient proton sequestration at lower concentrations . This mechanistic probe application is a direct functional differentiator: the target compound can serve as a less sterically encumbered, more basic alternative for reaction systems where complete proton scavenging is essential but the extreme steric bulk of DTBMP is unnecessary or kinetically limiting.

Catalytic probe
Supporting evidence
Pt(II) hydroarylation
Brønsted acid scavenging without catalyst poisoning
Inferred from DTBMP control experiments
Catalyst compatibility Mechanistic probe Reaction selectivity

Synthetic Accessibility: Single-Step vs. Multi-Step Synthesis of Doubly Hindered Analogs

The synthesis of 2-(tert-Butyl)-4-methylpyridine can be achieved via direct alkylation of 4-methylpyridine with tert-butyl halides in the presence of a base such as sodium hydride or potassium carbonate . This is a single-step functionalization from a commodity-priced starting material. In contrast, 2,6-di-tert-butyl-4-methylpyridine (DTBMP) requires a more demanding two-step synthesis involving sequential or double alkylation, as described in Organic Syntheses [1]. The seminal method for DTBMP reported in the Journal of Organic Chemistry (1976) involves harsher conditions and delivers moderate yields [2]. The simpler synthetic route to the target compound implies lower manufacturing cost, greater commercial availability, and potentially shorter lead times for procurement—critical factors for process chemistry groups evaluating hindered base options for scale-up. 2,6-DTBP suffers from even more challenging synthesis (reaction of pyridine with tert-butyllithium), resulting in historically low yields [3].

Synthetic route
Class-level inference
Single-step alkylation
Simpler synthesis than DTBMP supports supply reliability
Starting from commodity 4-methylpyridine
Synthetic route efficiency Commercial availability Supply chain reliability

Optimal Application Scenarios for 2-(tert-Butyl)-4-methylpyridine Based on Quantitative Differentiation Evidence


Acid Scavenger in Friedel-Crafts Alkylations Requiring Lewis Acid Catalyst Preservation

In Friedel-Crafts reactions catalyzed by AlCl₃ or BF₃, the generation of HCl as a byproduct can lead to undesired side reactions. 2-(tert-Butyl)-4-methylpyridine, with its single ortho-tert-butyl group, selectively neutralizes the Brønsted acid (HCl) without coordinating to the Lewis acid catalyst (AlCl₃) [1]. Its predicted pKa of ~7.1 provides faster and more complete HCl scavenging than DTBMP (pKa 6.88), reducing the stoichiometric excess needed. The lower molecular weight (149 vs. 205 g/mol) further reduces the mass of reagent required [2]. This application leverages the compound's intermediate steric hindrance, which is sufficient to prevent Lewis acid coordination while retaining higher basicity than fully shielded analogs.

Mechanistic Probe in Homogeneous Transition Metal Catalysis to Confirm Brønsted vs. Lewis Acid Pathways

Building on the mechanistic control experiments demonstrated with DTBMP in Pt(II)-catalyzed olefin hydroarylation [3], 2-(tert-Butyl)-4-methylpyridine can serve as a more basic alternative for distinguishing between metal-catalyzed and Brønsted acid-catalyzed reaction pathways. Its higher basicity (pKa ~7.1 vs. ~6.9 for DTBMP) provides greater sensitivity for proton scavenging at lower additive concentrations, enabling more definitive mechanistic conclusions. The retained steric hindrance at the nitrogen prevents catalyst poisoning, making it a superior probe molecule for reactions where trace acid catalysis must be rigorously excluded or quantified.

Base for Enol Triflate Formation from Ketones and Aldehydes with Triflic Anhydride

The generation of vinyl and enol triflates from carbonyl compounds using trifluoromethanesulfonic anhydride (Tf₂O) requires a base that is strong enough to deprotonate the intermediate but sterically hindered enough to avoid reacting with Tf₂O itself [4]. 2-(tert-Butyl)-4-methylpyridine, with its pKa of ~7.1 and single-sided steric protection, is predicted to enable high-yield triflate formation with ketone substrates where DTBMP (pKa 6.88) may exhibit slower deprotonation kinetics. The target compound's lower molecular weight also simplifies post-reaction purification compared to DTBMP due to easier aqueous extraction of the protonated base [5].

Process Chemistry Scale-Up Where Reagent Mass Efficiency and Cost Are Critical Decision Drivers

For process development groups evaluating hindered base options at multi-kilogram scale, 2-(tert-Butyl)-4-methylpyridine offers a compelling mass efficiency advantage. At 149.23 g/mol, it requires 27% less reagent mass per mole equivalent than DTBMP (205.34 g/mol) [2]. The simpler single-step synthesis from commodity 4-methylpyridine implies lower cost of goods, greater supply reliability, and reduced lead times compared to the multi-step synthesis of DTBMP. These factors directly impact the total cost of ownership in manufacturing environments where reagent selection must balance chemical performance with procurement economics.

Application
Selection Property
Validation Focus
Friedel-Crafts acid scavenging
Steric profile for Brønsted/Lewis discrimination
Catalyst activity retention; HCl removal efficiency
Homogeneous catalysis probe
Basicity and single-sided steric shielding
Proton scavenging without metal catalyst inhibition
Enol triflate formation
Hindered base for Tf₂O-mediated reactions
Triflate yield; ease of aqueous work-up
Process-scale acid scavenging
Mass efficiency and synthetic accessibility
Cost per equivalent; supply reliability
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